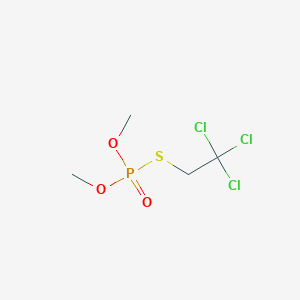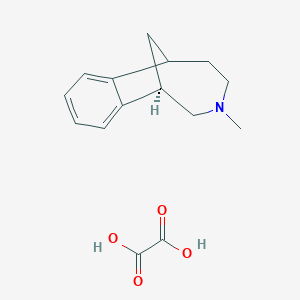
1,3-Diphenylacetone oxime
Übersicht
Beschreibung
1,3-Diphenylacetone oxime is an organic compound with the linear formula C15H15NO . It is used in the aldol condensation reaction with benzil (a dicarbonyl) and base to create tetraphenylcyclopentadienone .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenylacetone oxime is represented by the linear formula C15H15NO . Further structural analysis may require more specific experimental data.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Dibenzyl Ketoxime Applications
Dibenzyl ketoxime, also known as 1,3-Diphenylpropan-2-one oxime or 1,3-Diphenylacetone oxime, is a chemical compound with the molecular formula
C15H15NO C_{15}H_{15}NO C15H15NO
. It has several scientific research applications, which I will detail below in separate sections.Synthesis of Aziridines: Dibenzyl ketoxime serves as an intermediate in the synthesis of cis-2-benzyl-3-phenylaziridine . This reaction typically involves the reduction of dibenzyl ketoxime with lithium aluminum hydride (LiAlH4) . Aziridines are valuable in medicinal chemistry due to their presence in various biologically active compounds.
Pharmaceutical Intermediates: The compound is utilized as an intermediate in the pharmaceutical industry . Its role in the synthesis of various pharmaceutical agents is crucial due to its reactivity and the ability to introduce the oxime functional group into molecular structures.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is used as an intermediate for the preparation of cis-2-benzyl-3-phenylaziridine , suggesting that its targets could be related to the biochemical pathways involved in the synthesis of this compound.
Mode of Action
The mode of action of Dibenzyl ketoxime involves its reaction with lithium aluminum hydride in tetrahydrofuran, leading to the formation of cis-2-benzyl-3-phenylaziridine . This reaction proceeds with an immediate evolution of one mole of hydrogen, followed by a slow liberation of a second mole of hydrogen and an accommodation of one equivalent of hydride into the molecule .
Biochemical Pathways
The biochemical pathway affected by Dibenzyl ketoxime is the synthesis of cis-2-benzyl-3-phenylaziridine . This process involves the reaction of Dibenzyl ketoxime with lithium aluminum hydride, leading to the formation of an azirine intermediate, which is then reduced to the aziridine .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
The primary result of the action of Dibenzyl ketoxime is the formation of cis-2-benzyl-3-phenylaziridine . This compound is formed in a yield of 92%, with a minor product, 2-amino-1,3-diphenylpropane, formed in a yield of 8% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dibenzyl ketoxime. For instance, the compound is stable under recommended storage conditions and should be kept away from oxidizing agents . Moreover, the reaction with lithium aluminum hydride is performed in tetrahydrofuran , indicating that the solvent environment can significantly impact the reaction efficiency and product yield.
Eigenschaften
IUPAC Name |
N-(1,3-diphenylpropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBLVKLMOIGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170544 | |
| Record name | 1,3-Diphenylacetone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylacetone oxime | |
CAS RN |
1788-31-4 | |
| Record name | 2-Propanone, 1,3-diphenyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylacetone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1788-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1788-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylacetone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylacetone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction involving dibenzyl ketoxime (1,3-Diphenylacetone oxime) discussed in the provided research?
A1: The research primarily focuses on the synthesis of cis-2-benzyl-3-phenylaziridine using dibenzyl ketoxime (1,3-Diphenylacetone oxime) as a starting material. The reaction utilizes lithium aluminum hydride (LAH) in tetrahydrofuran and proceeds with the evolution of hydrogen gas. [] Interestingly, the reaction exhibits an induction period and is catalytically accelerated by the presence of 2-amino-1,3-diphenylpropane, a minor product formed during the reaction. []
Q2: Can you describe the proposed mechanism for this reaction?
A2: Based on kinetic studies and previous research, a mechanism was proposed for the conversion of dibenzyl ketoxime (1,3-Diphenylacetone oxime) to cis-2-benzyl-3-phenylaziridine. [] Initially, the dibenzyl ketoxime rapidly reacts with LAH to form an aluminum derivative. This intermediate then undergoes a slow hydrogen elimination step, generating an azirine intermediate. Finally, the azirine is reduced by LAH to yield the desired aziridine product. []
Q3: Are there any practical applications of this reaction?
A3: The synthesis of aziridines, particularly cis-2-benzyl-3-phenylaziridine, holds significance in organic synthesis. Aziridines serve as versatile building blocks for synthesizing various nitrogen-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)



